molecular formula C15H17NO2S B11178405 N-(3,4-dimethylphenyl)-1-phenylmethanesulfonamide

N-(3,4-dimethylphenyl)-1-phenylmethanesulfonamide

Cat. No.: B11178405
M. Wt: 275.4 g/mol
InChI Key: QJKRURSVXBKSPC-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-phenylmethanesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a phenylmethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1-phenylmethanesulfonamide typically involves the reaction of 3,4-dimethylaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,4-dimethylaniline+benzenesulfonyl chlorideThis compound\text{3,4-dimethylaniline} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} 3,4-dimethylaniline+benzenesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-phenylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-1-phenylmethanesulfonamide is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C15H17NO2S/c1-12-8-9-15(10-13(12)2)16-19(17,18)11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3

InChI Key

QJKRURSVXBKSPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2)C

Origin of Product

United States

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